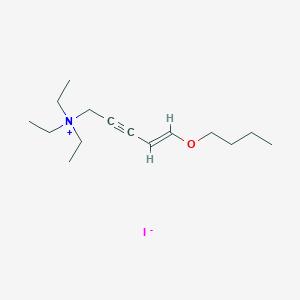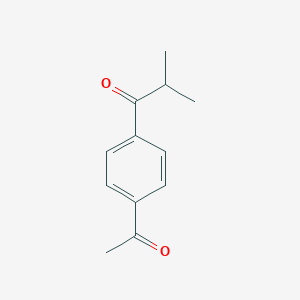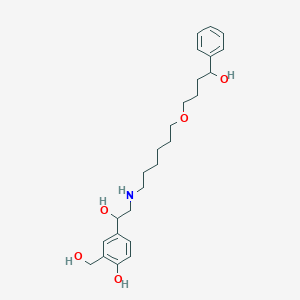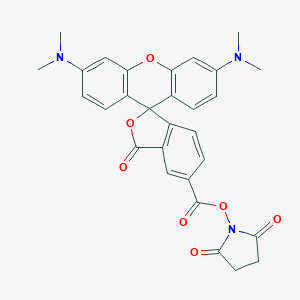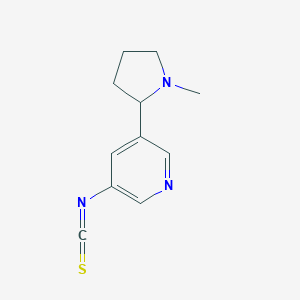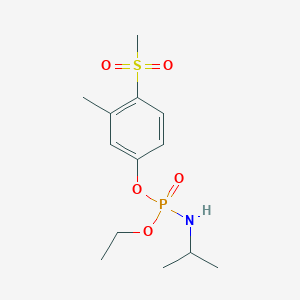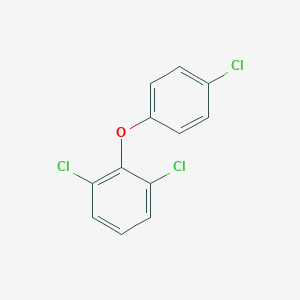
2,4',6-Trichlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4',6-Trichlorodiphenyl ether (also known as Triclosan) is a synthetic chemical compound that has been widely used in consumer products such as soaps, toothpaste, and other personal care products. It was first introduced in the 1970s as an antimicrobial agent, and has since become one of the most commonly used chemicals in the world. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years.
Mecanismo De Acción
Triclosan works by disrupting the bacterial cell membrane, which ultimately leads to cell death. It also inhibits the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria.
Efectos Bioquímicos Y Fisiológicos
Triclosan has been shown to have a wide range of biochemical and physiological effects on both humans and animals. Studies have suggested that it may disrupt hormone function, interfere with the immune system, and contribute to the development of antibiotic resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has several advantages for use in lab experiments, including its wide availability, low cost, and broad-spectrum antimicrobial activity. However, its potential negative effects on human health and the environment must be carefully considered, and alternative compounds should be used when possible.
Direcciones Futuras
There are several areas of future research that could help to better understand the effects of Triclosan on human health and the environment. These include:
1. Investigating the potential for Triclosan to contribute to the development of antibiotic resistance.
2. Studying the long-term effects of Triclosan exposure on human health, particularly in vulnerable populations such as pregnant women and children.
3. Developing alternative antimicrobial agents that are less harmful to human health and the environment.
4. Assessing the potential for Triclosan to accumulate in the environment and impact ecosystems and wildlife.
5. Investigating the effectiveness of Triclosan in preventing the growth of bacteria and fungi in food and agricultural products.
In conclusion, Triclosan is a widely used synthetic chemical compound that has been extensively studied for its antimicrobial properties. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years. Further research is needed to better understand the effects of Triclosan and to develop alternative compounds that are less harmful to human health and the environment.
Métodos De Síntesis
Triclosan is synthesized through a multi-step process that involves the reaction of 2,4,6-trichlorophenol with diphenyl carbonate in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound.
Aplicaciones Científicas De Investigación
Triclosan has been extensively studied for its antimicrobial properties, and has been used in a variety of applications such as wound dressings, medical devices, and water treatment. It has also been investigated for its potential use in preventing the growth of bacteria and fungi in food and agricultural products.
Propiedades
Número CAS |
157683-72-2 |
|---|---|
Nombre del producto |
2,4',6-Trichlorodiphenyl ether |
Fórmula molecular |
C12H7Cl3O |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
1,3-dichloro-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H |
Clave InChI |
ZMRFCSWFCKICQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
Otros números CAS |
157683-72-2 |
Solubilidad |
1.23e-06 M |
Sinónimos |
2,6-Dichlorophenyl 4-chlorophenyl ether |
Presión de vapor |
2.21e-04 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



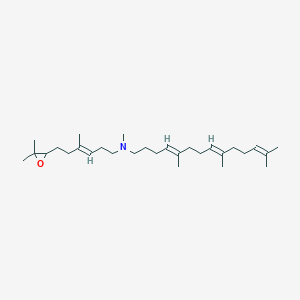
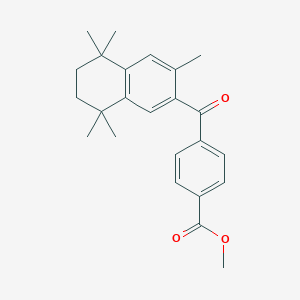
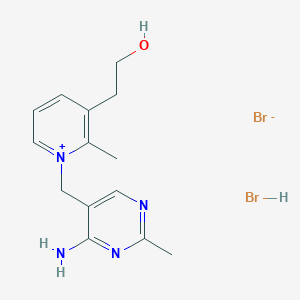
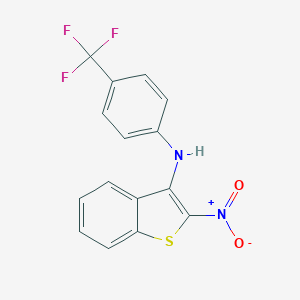
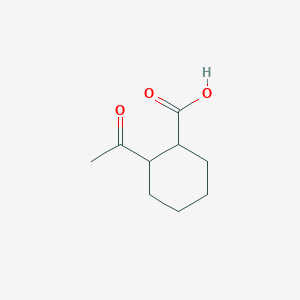
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
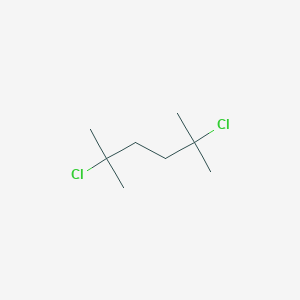
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
